4-Bromo-2-tert-butyl-6-chlorophenol

CAS No.: 60935-50-4

Cat. No.: VC19552281

Molecular Formula: C10H12BrClO

Molecular Weight: 263.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60935-50-4 |

|---|---|

| Molecular Formula | C10H12BrClO |

| Molecular Weight | 263.56 g/mol |

| IUPAC Name | 4-bromo-2-tert-butyl-6-chlorophenol |

| Standard InChI | InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |

| Standard InChI Key | WPMJADHCEZTVNO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

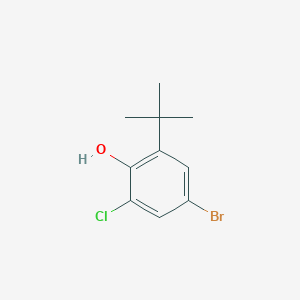

The compound’s IUPAC name, 4-bromo-2-(tert-butyl)-6-chlorophenol, reflects its substitution pattern: a hydroxyl group at position 1, a tert-butyl group at position 2, bromine at position 4, and chlorine at position 6 (Figure 1) . The tert-butyl group introduces significant steric hindrance, while the electron-withdrawing halogens (Br and Cl) modulate electronic effects on the aromatic ring.

Table 1: Key Physicochemical Properties

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into its structure. The -NMR spectrum is expected to show resonances for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm), and hydroxyl proton (δ ~5.0 ppm, broad) . The -NMR would reveal signals corresponding to the carbonyl carbon (δ ~150 ppm) and halogenated aromatic carbons . High-resolution MS would display a molecular ion peak at m/z 263.56 .

Synthesis and Reactivity

Synthetic Pathways

4-Bromo-2-tert-butyl-6-chlorophenol is typically synthesized via electrophilic aromatic substitution (EAS). A plausible route involves:

-

tert-Butylation: Introducing the tert-butyl group to phenol using tert-butyl chloride under Friedel-Crafts conditions.

-

Halogenation: Sequential bromination and chlorination at positions 4 and 6, respectively, using and in the presence of Lewis acids (e.g., ) .

Cross et al. demonstrated that halogenation of di-tert-butylphenols proceeds via intermediate dienones, which tautomerize to the final phenolic product. For example, bromination of 2,6-di-tert-butylphenol yields a bromocyclohexadienone intermediate, which rearranges to the substituted phenol under basic conditions .

Reaction Mechanisms

The compound’s reactivity is governed by steric and electronic factors:

-

Steric Effects: The tert-butyl group hinders electrophilic attack at adjacent positions.

-

Electronic Effects: Bromine and chlorine direct incoming electrophiles to specific ring positions via resonance and inductive effects.

Nitration studies on analogous compounds (e.g., 2,6-di-tert-butyl-4-chlorophenol) reveal that nitration occurs preferentially at the para position to the hydroxyl group, forming nitrocyclohexadienone intermediates .

Applications and Industrial Relevance

Antioxidant Properties

Phenolic compounds with bulky substituents, such as tert-butyl groups, are widely used as antioxidants in polymers and fuels. The halogen substituents in 4-bromo-2-tert-butyl-6-chlorophenol may enhance its radical-scavenging activity by stabilizing phenoxy radicals through resonance .

Pharmaceutical Intermediate

Halogenated phenols serve as intermediates in drug synthesis. For instance, bromophenols are precursors to tyrosine kinase inhibitors, while chlorophenols are used in antifungal agents . The compound’s stability under acidic conditions makes it suitable for multi-step synthetic routes.

| Precautionary Measure | Details |

|---|---|

| Personal Protection | Gloves, goggles, and lab coat required |

| Storage | Keep in a cool, dry place away from light |

| Disposal | Follow local regulations for halogenated waste |

Environmental Impact

Halogenated phenols are persistent organic pollutants (POPs) with bioaccumulation potential. Proper waste management is critical to mitigate ecological risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume